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Compound of Interest

Compound Name: BI-2081

Cat. No.: B10821660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The G-protein coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1

(FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its ability to

potentiate glucose-dependent insulin secretion (GDIS) offers a mechanism to enhance

glycemic control with a reduced risk of hypoglycemia. A variety of synthetic agonists have been

developed to modulate GPR40 activity, each with distinct pharmacological profiles. This guide

provides a comparative analysis of BI-2081, a partial GPR40 agonist, alongside other notable

GPR40 agonists, supported by experimental data and detailed methodologies.

Quantitative Comparison of GPR40 Agonists
The following tables summarize the in vitro potency and efficacy of BI-2081 in comparison to

other well-characterized GPR40 agonists.

Table 1: In Vitro Potency of GPR40 Agonists
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Compound
Agonist
Type

Target
Species

Assay Type EC50 (nM) Reference

BI-2081 Partial Human IP-One 3-5 [1]

BI-2081 Partial Human - 4 [2][3]

TAK-875

(Fasiglifam)
Partial Human

Ca2+

Mobilization
41 [4]

AMG 837 Partial Human Ca2+ Flux 120 [5]

AM-1638 Full Mouse
IP

Accumulation
12.9 [6]

AM-5262 Full - - - [7]

SCO-267 - Human
Ca2+

Mobilization

- (Superior to

AM-1638 &

TAK-875)

[8]

LY2922470 Full Human
IP-1

Accumulation
~1 [9]

EC50 values represent the concentration of the agonist that produces 50% of its maximal effect

and are a measure of potency. Lower values indicate higher potency.

Table 2: Efficacy and Selectivity Profile of GPR40 Agonists
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Compound Efficacy Selectivity Profile Reference

BI-2081 Partial Agonist

Adrenergic α2A (Ki =

1.3 µM), Histamine H1

(Ki = 3.1 µM), CysLT1

(69% inh. @ 10 µM),

Thyroid hormone (rat,

Ki = 3.5 µM)

[1]

TAK-875 (Fasiglifam) Partial Agonist

High selectivity over

GPR41, GPR43, and

GPR120 (EC50 > 10

µM)

[10]

AMG 837 Partial Agonist - [5]

AM-1638 Full Agonist
Binds to a distinct site

from AMG 837
[6]

AM-5262 Full Agonist

Improved selectivity

profile compared to

earlier compounds

[7]

Efficacy refers to the maximal response an agonist can produce. Selectivity is the degree to

which a compound binds to a specific receptor over others.

Signaling Pathways of GPR40 Activation
GPR40 activation by agonists primarily initiates intracellular signaling through the Gαq

pathway. Some agonists, particularly full agonists, may also engage the Gαs pathway or β-

arrestin-mediated signaling.
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Cell Membrane

Gαq Pathway
Calcium Signaling

GPR40 GαqGPR40 Agonist
(e.g., BI-2081)

Phospholipase C
(PLC) PIP2

hydrolyzes

Inositol Trisphosphate
(IP3)

Diacylglycerol
(DAG)

Endoplasmic
Reticulum

binds to
IP3R

↑ Intracellular Ca2+releases

Ca2+

Glucose-Dependent
Insulin Secretion

triggers
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Seed GPR40-expressing
cells in 384-well plate

Add serially diluted
GPR40 agonists

Add LiCl to inhibit
IP1 degradation

Incubate at 37°C

Lyse cells and add
HTRF detection reagents

Incubate at RT

Read plate on
HTRF reader

Analyze data and
determine EC50

 

Seed GPR40-expressing
cells in microplate

Load cells with
calcium-sensitive dye

Incubate at 37°C
in the dark

Wash cells to
remove excess dye

Measure baseline
fluorescence

Inject agonist and
record fluorescence

Analyze calcium
response

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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